

Solubility Profile of 5-Methoxypyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149

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Introduction

5-Methoxypyridine-2-carbonitrile, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a methoxy group and a cyano group on a pyridine ring, imparts specific physicochemical properties that influence its reactivity and handling. A critical parameter for its application in synthesis, formulation, and biological studies is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of **5-Methoxypyridine-2-carbonitrile**, alongside detailed experimental protocols for its quantitative determination.

Core Physical and Chemical Properties

- Molecular Formula: $C_7H_6N_2O$ [1]
- Molecular Weight: 134.14 g/mol [1]
- Appearance: Typically a colorless to pale yellow solid. [2]
- CAS Number: 89809-63-2 [1]

Qualitative Solubility Data

Quantitative solubility data for **5-Methoxypyridine-2-carbonitrile** in a range of organic solvents is not readily available in public literature. However, various sources provide qualitative assessments of its solubility. The compound is generally described as being soluble in polar organic solvents.^[2]

For comparative purposes, this guide presents the available qualitative solubility information in a structured format. It is important to note that these descriptions are general and the actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any impurities.

Solvent	Qualitative Solubility	Source(s)
Polar Organic Solvents	Soluble	^[2]
Ethanol	Soluble	^[3]
Dichloromethane	Soluble	^[3]
N,N-Dimethylformamide	Good solubility	^[3]
Water	Slightly soluble	

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods are required. The following protocols describe two common and reliable methods for determining the solubility of a solid compound like **5-Methoxypyridine-2-carbonitrile** in an organic solvent.

Isothermal Gravimetric Method

This classical method directly measures the mass of the dissolved solute in a saturated solution at a constant temperature.

Methodology:

- **Equilibrium Saturation:** An excess amount of **5-Methoxypyridine-2-carbonitrile** is added to a known mass or volume of the selected organic solvent in a sealed, temperature-controlled

vessel.

- **Agitation:** The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- **Phase Separation:** Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.
- **Sample Withdrawal:** A known mass or volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or isothermally equilibrated syringe and passed through a filter (e.g., 0.45 μm PTFE) to remove any suspended solid particles.
- **Solvent Evaporation:** The filtered saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions, such as in a vacuum oven at a temperature below the compound's boiling point, until a constant weight of the dried solute is achieved.
- **Calculation:** The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV/Vis spectrum. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

Methodology:

- **Calibration Curve Construction:**
 - Prepare a series of standard solutions of **5-Methoxypyridine-2-carbonitrile** of known concentrations in the chosen solvent.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).

- Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.
- Saturated Solution Preparation: Prepare a saturated solution in the same manner as described in the isothermal gravimetric method (steps 1-3).
- Dilution and Measurement:
 - Withdraw a small, precise volume of the clear, filtered supernatant.
 - Dilute this aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at the same λ_{max} .
- Calculation:
 - Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
 - Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and a plausible synthetic pathway for a related compound, providing a logical framework for experimental design.



Diagram 1: Experimental Workflow for Solubility Determination

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Caption: A generalized workflow for determining the solubility of a solid in a liquid.

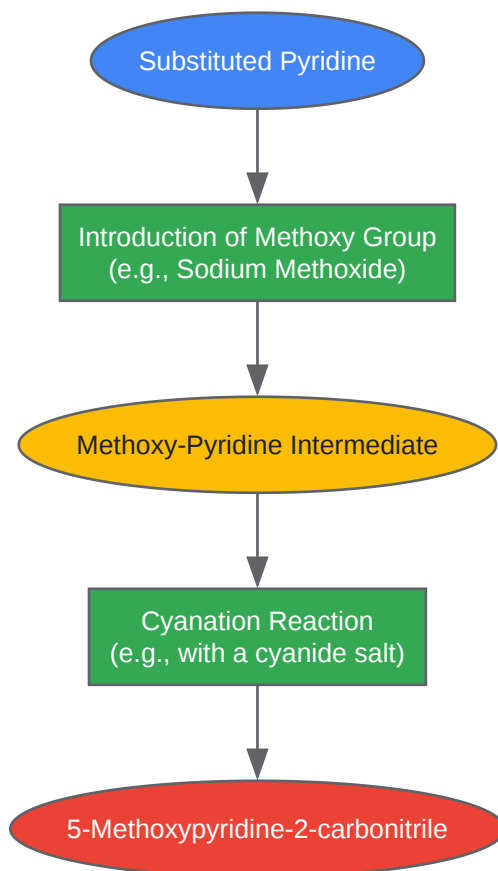


Diagram 2: Plausible Synthesis Route for a Methoxy-Pyridine Carbonitrile

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References

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- To cite this document: BenchChem. [Solubility Profile of 5-Methoxypyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355149#solubility-of-5-methoxypyridine-2-carbonitrile-in-organic-solvents]

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